1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate
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Overview
Description
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate is a complex organic compound that features a unique combination of a fluorinated benzothiazole ring, an azetidine ring, and a cyclobutanecarboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate typically involves multiple steps:
Formation of the Benzothiazole Ring: The initial step involves the synthesis of the 6-fluorobenzo[d]thiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions.
Azetidine Ring Formation: The azetidine ring is formed by reacting the benzothiazole derivative with an appropriate azetidine precursor, such as azetidine-3-ol, under basic conditions.
Cyclobutanecarboxylate Introduction: The final step involves the esterification of the azetidine derivative with cyclobutanecarboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its fluorinated benzothiazole ring can impart desirable properties such as thermal stability and electronic characteristics, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzothiazole ring can enhance binding affinity and specificity, while the azetidine and cyclobutanecarboxylate groups can modulate the compound’s overall activity and stability. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol: This compound is similar but lacks the cyclobutanecarboxylate group, which may affect its reactivity and applications.
1-(6-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate: The chlorine atom in place of fluorine can lead to different chemical properties and reactivity.
1-(6-Fluorobenzo[d]thiazol-2-yl)pyrrolidin-3-yl cyclobutanecarboxylate: The pyrrolidine ring instead of azetidine can alter the compound’s biological activity and stability.
Uniqueness
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate is unique due to its specific combination of functional groups, which can provide a balance of stability, reactivity, and biological activity. The presence of the fluorinated benzothiazole ring enhances its potential for various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] cyclobutanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2S/c16-10-4-5-12-13(6-10)21-15(17-12)18-7-11(8-18)20-14(19)9-2-1-3-9/h4-6,9,11H,1-3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWGHZPFURTDQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)OC2CN(C2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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